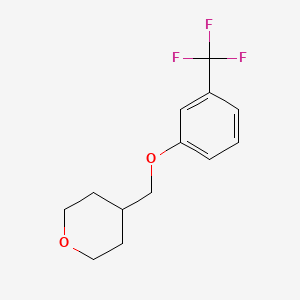

![molecular formula C9H10N4O2 B582353 Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1260169-02-5](/img/structure/B582353.png)

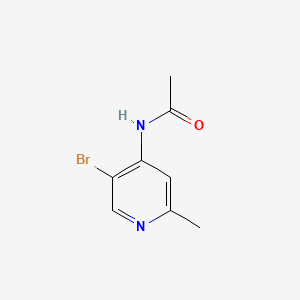

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

描述

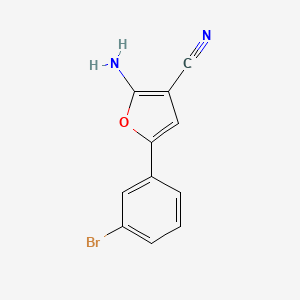

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . It has an average mass of 206.201 Da and a monoisotopic mass of 206.080383 Da .

Synthesis Analysis

The synthesis of Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeds smoothly with excellent selectivity in favor of the C6-position .Molecular Structure Analysis

The InChI code for Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) . This code provides a specific representation of its molecular structure.Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate are complex and involve multiple steps . For instance, the introduction of alkynyl, aryl, or arylamine groups at the C2-position can be achieved via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .Physical And Chemical Properties Analysis

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

Synthesis of Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines : This study demonstrates the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various compounds, leading to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These compounds show ring-chain isomerisation depending on the solvent and fluoroalkyl substituent length (Goryaeva et al., 2009).

Chemistry of Substituted Pyrazolo[1,5-a] Pyrimidines : This research re-investigated the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2, 4-dioxopentanoate, leading to a corrected understanding of the condensation product's structure (Chimichi et al., 1993).

Synthesis and Biological Activities of N4-substituted 4-Aminopyrazolo[3,4-d]pyrimidines : This study involves the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines and their analogs, examining their potential as modified nucleic acid bases. Several analogs showed moderate to significant growth inhibitory activities against leukemia and human leukemic myeloblasts (Hong et al., 1976).

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : This research explores the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, synthesizing potential benzodiazepine receptor ligands (Bruni et al., 1994).

Synthesis and Properties of 2-Aminopyrazolo[1,5-a]pyrimidine Derivatives : This study focuses on the synthesis of 3,5-diamino-4-phenylpyrazole derivatives, which yield 2-aminopyrazolo[1,5-a]pyrimidine derivatives under certain conditions (Zvilichovsky & David, 1983).

New Synthetic Method for Some Pyrazolo[4,3-d]pyrimidines : This research presents the synthesis of dihydroxy- and substituted hydroxypyrazolo[4,3-d]pyrimidines from ethyl acylpyruvates (Takei et al., 1979).

Syntheses of New 2‐Aminopyrazolo[1,5—a]pyrimidines : This study describes the synthesis of new aminopyrazolo[1,5—a]pyrimidines by condensation of 3,5‐diamino‐4‐(ethoxycarbonyl)pyrazole with β‐bifunctional reagents (Kandeel et al., 1983).

Antipyretic-Hypothermizing Effect of Pyrazolo[1,5-a]pyrimidines : This research demonstrates the structures and antipyretic, hypothermizing activity of certain pyrazolo[1,5-a]pyrimidine derivatives (Auzzi et al., 1979).

Synthesis of Pyrazolo[1,5-a]pyrimidines via Microwave Irradiation : This study presents a method for synthesizing pyrazolo[1,5-a]pyrimidines under microwave irradiation, also reporting their antifungal activities (Li Ming et al., 2005).

安全和危害

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBUOZSNISVNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735891 | |

| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

1260169-02-5 | |

| Record name | Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

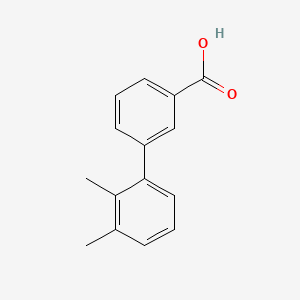

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)